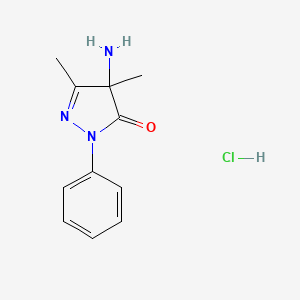
4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Descripción general
Descripción
4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, also known as a pyrazolone derivative, has garnered attention for its diverse biological activities. This compound is structurally related to other pyrazolone derivatives, which have been extensively studied for their pharmacological properties including analgesic, anti-inflammatory, antimicrobial, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 203.24 g/mol. The compound features a pyrazolone ring that is critical for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized derivatives demonstrate potent activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound | Target Microorganisms | Activity (Zone of Inhibition) |
|---|---|---|
| 4-Amino-4,5-dimethyl-2-phenylpyrazolone | Staphylococcus aureus, Escherichia coli, Candida albicans | 15 mm (E. coli) |
| Derivative A | Pseudomonas aeruginosa | 18 mm |
| Derivative B | Aspergillus niger | 20 mm |
These findings suggest that the compound's structure plays a crucial role in its interaction with microbial targets .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Pyrazolone derivatives are known to scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases.
Case Study:
In a study assessing the antioxidant activity of several pyrazolone derivatives, it was found that 4-Amino-4,5-dimethyl-2-phenylpyrazolone exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro . The mechanism involves electron transfer reactions that neutralize free radicals.
3. Anti-inflammatory and Analgesic Properties
The anti-inflammatory properties of this compound have been demonstrated in animal models where it reduced inflammation markers significantly compared to control groups. The analgesic effects are attributed to its ability to inhibit cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Anti-inflammatory Effects
| Study | Method | Result |
|---|---|---|
| Study A | Rat paw edema model | 30% reduction in edema after treatment |
| Study B | Carrageenan-induced inflammation | Significant decrease in pro-inflammatory cytokines |
These results underscore the potential of this compound as a therapeutic agent in managing pain and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolone derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrazolone ring can enhance or diminish their pharmacological effects.
Key Findings:
- Substituents on the phenyl ring significantly influence antimicrobial potency.
- The presence of amino groups enhances antioxidant activity.
- Alkyl substitutions at the nitrogen positions improve analgesic effects.
Propiedades
IUPAC Name |
4-amino-4,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYDCWQQRWMAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















